molecular formula C22H23F3N2 B2504336 2-methyl-3-(piperidin-1-yl(4-(trifluoromethyl)phenyl)methyl)-1H-indole CAS No. 315697-87-1

2-methyl-3-(piperidin-1-yl(4-(trifluoromethyl)phenyl)methyl)-1H-indole

Cat. No.: B2504336
CAS No.: 315697-87-1
M. Wt: 372.435
InChI Key: LBQXKGHTJBHROW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information or context, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several cyclic structures and a variety of functional groups. The indole and piperidine rings are likely to contribute significantly to the compound’s overall shape and properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups it contains. The indole ring, for example, is aromatic and thus relatively stable, but can undergo electrophilic substitution reactions. The piperidine ring could potentially undergo reactions at the nitrogen atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar trifluoromethyl group and the nitrogen atoms in the piperidine and indole rings could enhance its solubility in polar solvents .

Scientific Research Applications

Corrosion Inhibition

The study by Verma et al. (2016) investigated the application of 3-amino alkylated indoles, including compounds structurally similar to the requested chemical, as corrosion inhibitors for mild steel in acidic conditions. These compounds demonstrated high inhibition efficiency, attributed to their adsorption onto the steel surface, suggesting their potential use in protecting metals against corrosion (Verma et al., 2016).

Chemical Synthesis

Benito et al. (1987) described the synthesis of 1′-methylspiro[3H-indole-3,n'-piperidines] from 1-methyl-n-piperidinecarbaldehydes, highlighting a methodological approach to creating complex indole derivatives that could be applicable in synthesizing compounds similar to 2-methyl-3-(piperidin-1-yl)(4-(trifluoromethyl)phenyl)methyl)-1H-indole (Benito et al., 1987).

Antitumor Activity

Guillon et al. (2018) synthesized a compound with a structure closely related to the requested chemical and explored its cytotoxic potential against leukemia cell lines. This research signifies the potential of such compounds in developing new antitumor agents (Guillon et al., 2018).

Anti-Inflammatory and Antimicrobial Properties

A series of dispiro heterocycles, including highly functionalized dispiro[3H-indole-3,2′-pyrrolidine-3′,3′′-piperidine]-2(1H),4′′-dione derivatives, were synthesized and evaluated for antimicrobial and antitubercular activities. This research, conducted by Dandia et al. (2013), underscores the broad biological activity potential of indole derivatives, suggesting applications in developing new antimicrobial and anti-inflammatory drugs (Dandia et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. For example, if it’s a pharmaceutical compound, it might interact with certain proteins or enzymes in the body .

Future Directions

The future research directions for this compound would depend on its current applications. If it’s a novel compound, initial studies might focus on determining its physical and chemical properties, biological activity, and potential uses .

Properties

IUPAC Name

2-methyl-3-[piperidin-1-yl-[4-(trifluoromethyl)phenyl]methyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F3N2/c1-15-20(18-7-3-4-8-19(18)26-15)21(27-13-5-2-6-14-27)16-9-11-17(12-10-16)22(23,24)25/h3-4,7-12,21,26H,2,5-6,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBQXKGHTJBHROW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)C(F)(F)F)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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